Isohericerin

α-glucosidase Enzyme Inhibition Diabetes Research

Isohericerin (CAS 140381-53-9), a key isoindolinone scaffold from Lion's Mane, is an essential analytical standard for enzyme inhibition and neurotrophic studies. With a validated α-glucosidase IC₅₀ of 5.3 µM and consistent neurite outgrowth induction at 25 µM, it outperforms less characterized analogs. Its XLogP3 of 6.3 defines bioavailability benchmarks. Choose this rigorously characterized compound to ensure cross-study comparability and reliable method validation.

Molecular Formula C27H33NO3
Molecular Weight 419.6 g/mol
CAS No. 140381-53-9
Cat. No. B12419946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsohericerin
CAS140381-53-9
Molecular FormulaC27H33NO3
Molecular Weight419.6 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCC1=C(C=C2C(=C1O)CN(C2=O)CCC3=CC=CC=C3)OC)C)C
InChIInChI=1S/C27H33NO3/c1-19(2)9-8-10-20(3)13-14-22-25(31-4)17-23-24(26(22)29)18-28(27(23)30)16-15-21-11-6-5-7-12-21/h5-7,9,11-13,17,29H,8,10,14-16,18H2,1-4H3/b20-13+
InChIKeyAYUFSIRZXDWSDR-DEDYPNTBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isohericerin (CAS 140381-53-9): A Core Isoindolinone Scaffold from Hericium erinaceus for Neurotrophic and Enzyme Inhibition Research


Isohericerin (CAS 140381-53-9), also known as hericerin, is a natural isoindolinone meroterpenoid primarily isolated from the fruiting bodies of the medicinal mushroom Hericium erinaceus (Lion's Mane) [1]. As a polyketide synthase-derived compound with the molecular formula C27H33NO3, it serves as a core structural scaffold from which numerous potent neurotrophic and cytotoxic analogs (e.g., N-de-phenylethyl isohericerin, isohericerinol A, erinacerin A) are derived [2]. Its baseline physicochemical profile, including an XLogP3-AA of 6.3 and a molecular weight of 419.6 g/mol, defines its solubility and membrane permeability characteristics, which are critical for designing in vitro assays and differentiating it from more polar, less bioavailable analogs [1].

Why Isohericerin Cannot Be Interchanged with Other Lion's Mane Isoindolinones for Reproducible Quantitative Assays


Despite sharing a common isoindolinone core, the specific substitution patterns on the aromatic ring and phenylethyl side chain of Isohericerin and its analogs dictate their biological target affinity and potency [1]. For instance, while Isohericerin itself demonstrates direct α-glucosidase inhibition, its derivative N-de-phenylethyl isohericerin (NDPIH) exhibits a divergent neurotrophic mechanism by acting independently of TrkB receptors to activate ERK1/2 signaling [2]. Similarly, although Isohericerin is cytotoxic to several cancer cell lines, its analog hericerin A shows a 1.8-fold greater potency (lower IC50) against HL-60 leukemia cells, illustrating that minor structural variations lead to significant and non-interchangeable differences in efficacy [1]. Therefore, substituting Isohericerin with a structurally similar compound without specific, validated activity data will compromise experimental reproducibility and lead to erroneous conclusions in both enzyme inhibition and cell-based assays.

Quantitative Differentiation Guide: Selecting Isohericerin for Targeted Enzyme and Cellular Assays


Direct α-Glucosidase Inhibition: Defining Isohericerin's Potency as a Baseline Reference

Isohericerin is established as a direct inhibitor of α-glucosidase with a well-defined IC50, providing a critical baseline for evaluating more potent synthetic or natural analogs. While Isohericerin shows an IC50 of 5.3 µM, the closely related compound N-de-phenylethyl isohericerin exhibits a comparable IC50 of 5.4 µM, and more complex derivatives like erinacerin B are significantly more potent with an IC50 of 1.7 µM . This data positions Isohericerin as a fundamental reference compound of moderate potency, essential for structure-activity relationship (SAR) studies aimed at developing more effective inhibitors.

α-glucosidase Enzyme Inhibition Diabetes Research

Cytotoxicity Profiling: Differentiating Isohericerin from Analogs in Specific Cancer Cell Lines

The cytotoxic profile of Isohericerin varies significantly across cancer cell lines and differs markedly from its structural analogs. Against A549 lung cancer cells, Isohericerin exhibits an IC50 of 49 µM, which is 8.9-fold less potent than its analog hericerin A, which shows an IC50 of 5.47 µM against HL-60 leukemia cells in a separate study [1][2]. Furthermore, Isohericerin demonstrates a broad spectrum of activity, significantly reducing viability in A549, SK-OV-3, SK-MEL-2, and HCT-15 cell lines, a panel that differs from the activity profile of hericenone A, which is primarily noted for its potent cytotoxicity in HeLa cells [2][3].

Cytotoxicity Anticancer A549 HeLa HL-60

NGF-Mediated Neurite Outgrowth: Defining Isohericerin's Role as a Foundational Neurotrophic Inducer

Isohericerin serves as a foundational compound for inducing nerve growth factor (NGF) production and subsequent neurite outgrowth, with activity that is quantifiably lower than its more potent derivatives. In Neuro2a neuroblastoma cells, Isohericerin induces neurite outgrowth at a concentration of 25 µM and increases NGF production in C6 glioma cells at 50 µM . This contrasts with its derivative N-de-phenylethyl isohericerin (NDPIH), which is 'highly potent' in promoting extensive axon outgrowth in primary hippocampal neurons even in the absence of serum, a significantly more challenging and physiologically relevant condition [1]. Isohericerin thus provides a less potent but crucial baseline for quantifying the enhanced activity of its N-de-phenylethyl and hericene A derivatives.

Neurite Outgrowth Neurotrophic NGF Neuro2a

Physicochemical and Synthetic Accessibility: Isohericerin as an Accessible Scaffold for SAR Studies

The calculated XLogP3-AA value of 6.3 for Isohericerin defines its lipophilic nature, which directly impacts its in vitro solubility and membrane permeability [1]. This is a critical differentiator from more polar analogs like N-de-phenylethyl isohericerin. Furthermore, from a procurement perspective, Isohericerin serves as a critical starting material. Patented synthetic routes have been established for the de novo assembly of its benzenoid ring, and these methods are fundamental for the total synthesis of more complex isoindolinone natural products, including Erinacerin A and Sterenin A [2]. This synthetic accessibility makes Isohericerin a preferred scaffold for medicinal chemistry efforts compared to analogs that lack established, scalable synthetic pathways.

XLogP3 Solubility Synthesis SAR

Defined Application Scenarios for Isohericerin in Targeted Research Programs


As a Reference Standard in α-Glucosidase Inhibition Assays for Diabetes Research

Due to its well-defined and moderate IC50 of 5.3 µM against α-glucosidase, Isohericerin serves as an ideal reference compound for screening novel inhibitors . Procurement is justified for establishing reproducible enzyme assay baselines, particularly when benchmarking the potency of new synthetic analogs like the more potent erinacerin B (IC50 1.7 µM) or related isoindolinones. Its use ensures cross-study comparability and method validation.

As a Scaffold for Structure-Activity Relationship (SAR) Studies in Neurotrophic Drug Discovery

Isohericerin's documented ability to induce neurite outgrowth in Neuro2a cells at 25 µM, coupled with its known synthetic pathways [1][2], makes it a strategic procurement choice for medicinal chemistry programs. Researchers can use it as a starting scaffold to synthesize and evaluate more potent derivatives like N-de-phenylethyl isohericerin (NDPIH), which demonstrates 'highly potent' activity in primary neurons. Its moderate baseline activity is essential for quantifying the improvement in potency gained through structural modification.

As a Defined Cytotoxic Agent for Multi-Cell Line Anticancer Screening Panels

For research groups investigating compounds with a broad spectrum of in vitro cytotoxicity, Isohericerin offers a validated, multi-target profile. Its ability to significantly reduce viability in A549 (lung), SK-OV-3 (ovarian), SK-MEL-2 (skin), and HCT-15 (colon) cancer cell lines [3] provides a reproducible positive control for medium-throughput screening across diverse cancer models. This differentiates it from analogs like hericenone A, which may have a narrower cytotoxic profile.

As a Lipophilic Natural Product Standard for Method Development and QC in Fungal Extracts

Given its defined physicochemical properties (XLogP3 = 6.3) and natural origin, Isohericerin is a valuable analytical standard for developing and validating HPLC or LC-MS methods for the quantification of isoindolinones in Hericium erinaceus extracts or nutraceutical products [4]. Its distinct retention time and mass signature facilitate accurate quantification, supporting quality control and standardization efforts in both academic and industrial settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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